ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and an ester functional group
Preparation Methods
The synthesis of ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to form the acetamido derivative.
Cyclization: The acetamido derivative undergoes cyclization with a thiophene precursor under basic conditions to form the cyclopenta[b]thiophene ring.
Esterification: Finally, the compound is esterified with ethanol in the presence of a strong acid catalyst to yield the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: It is explored for its potential use in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(3-NITRO-1H-PYRAZOL-1-YL)ACETATE: This compound has a similar pyrazole ring but lacks the thiophene ring and the acetamido group.
PYRAZOLOQUINOLINES: These compounds contain a pyrazole ring fused with a quinoline ring, offering different chemical and biological properties.
IMIDAZOLE DERIVATIVES: These compounds have a similar heterocyclic structure but with different nitrogen positions, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole and thiophene rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(3-nitropyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-2-24-15(21)13-9-4-3-5-10(9)25-14(13)16-12(20)8-18-7-6-11(17-18)19(22)23/h6-7H,2-5,8H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPHORISKUAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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